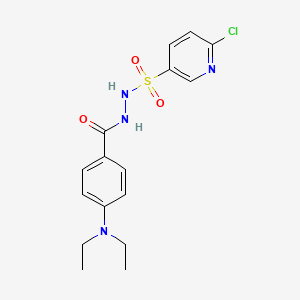
N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide, also known as CPB, is a chemical compound that has gained significant interest in the scientific community due to its potential use in various fields, such as medicine, agriculture, and material sciences. CPB is a hydrazide derivative that contains a sulfonyl group and a pyridine ring, making it a unique compound with diverse properties.
Wirkmechanismus
The mechanism of action of N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide involves the inhibition of enzymes and receptors through the formation of covalent bonds with the sulfonyl group. This compound has been shown to inhibit the activity of enzymes such as carbonic anhydrase, which is involved in the regulation of pH in the body, and protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways. This compound has also been shown to inhibit the activity of receptors such as the adenosine A1 receptor, which is involved in the regulation of blood pressure and heart rate.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to reduce inflammation by inhibiting the activity of enzymes and receptors involved in the inflammatory response. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide has several advantages for lab experiments, including its high potency and selectivity for enzymes and receptors, making it a useful tool compound for biochemical and physiological studies. Additionally, this compound has a unique structure that allows for the formation of covalent bonds with enzymes and receptors, making it a valuable tool for studying the mechanism of action of these proteins. However, this compound also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to use in certain assays, and its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide, including its potential use as a therapeutic agent for various diseases, the development of new synthesis methods to improve yield and purity, and the study of its interaction with other proteins and compounds. Additionally, this compound could be used as a tool compound for the study of enzyme and receptor function in various biological systems, including the brain and immune system. Finally, the development of new analogs of this compound with improved properties could lead to the discovery of new drugs and materials with unique properties.
Synthesemethoden
The synthesis of N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide involves the reaction of 6-chloro-3-pyridinesulfonyl chloride with 4-diethylaminobenzohydrazide in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate, and the product is obtained after purification using column chromatography or recrystallization. The yield of this compound is typically around 50-60%, and the purity can be determined using techniques such as HPLC or NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. This compound has been shown to inhibit the activity of several enzymes and receptors that are involved in these diseases, making it a promising candidate for drug development. Additionally, this compound has been used as a tool compound in biochemical and physiological studies to elucidate the mechanism of action of various enzymes and receptors.
Eigenschaften
IUPAC Name |
N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3S/c1-3-21(4-2)13-7-5-12(6-8-13)16(22)19-20-25(23,24)14-9-10-15(17)18-11-14/h5-11,20H,3-4H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKBOLRGLFECJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NNS(=O)(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2829619.png)


![4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2829622.png)
![6-[3-(Trifluoromethyl)phenyl]benzo[d][2]benzazepine-5,7-dione](/img/structure/B2829623.png)
![N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine](/img/structure/B2829626.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide](/img/structure/B2829628.png)
![N-(2-methoxyphenyl)-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2829633.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2829634.png)

![4-benzyl-2-(3-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2829636.png)
![2,2,2-Trifluoro-1-[4-(3-hydroxyazetidin-3-yl)piperidin-1-yl]ethanone;hydrochloride](/img/structure/B2829641.png)